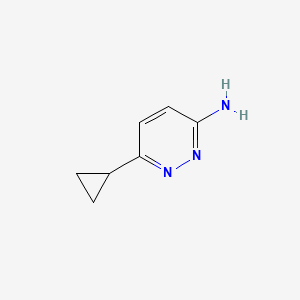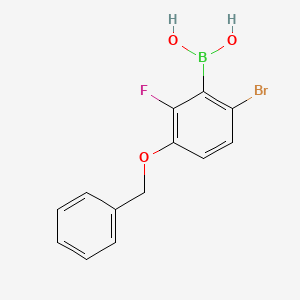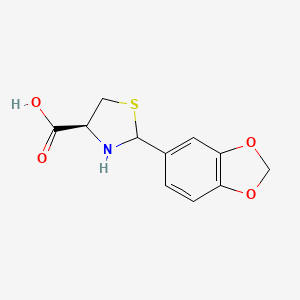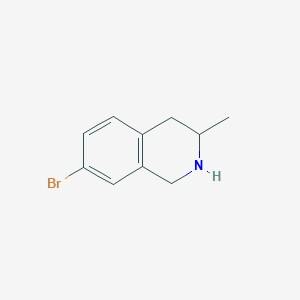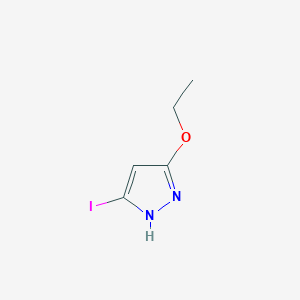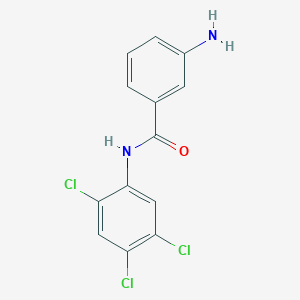
3-Amino-N-(2,4,5-trichlorophenyl)benzamide
Overview
Description
3-Amino-N-(2,4,5-trichlorophenyl)benzamide is a chemical compound with the molecular formula C13H9Cl3N2O and a molecular weight of 315.58 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 3-Amino-N-(2,4,5-trichlorophenyl)benzamide is represented by the formula C13H9Cl3N2O . This indicates that the compound contains 13 carbon atoms, 9 hydrogen atoms, 3 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-N-(2,4,5-trichlorophenyl)benzamide include a molecular weight of 315.58 and a molecular formula of C13H9Cl3N2O .Scientific Research Applications
Antipathogenic Activity
Research has demonstrated the synthesis of acylthioureas, including derivatives with the 2,4,5-trichlorophenyl moiety, characterized by their antipathogenic properties. These compounds have shown significant activity against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, especially in their ability to form biofilms. This indicates the potential for developing new antimicrobial agents with antibiofilm properties from such benzamide derivatives (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Antioxidant Activity
Amino-substituted benzamide derivatives, including those related to the specified chemical structure, have been explored for their antioxidant capabilities. Studies on their electrochemical oxidation provide insights into their free radical scavenging activities, which is crucial for understanding their antioxidant potential. This research outlines the importance of such derivatives in developing powerful antioxidants (I. Jovanović, Ante Miličević, Dijana Jadreško, M. Hranjec, 2020).
Antimicrobial and Antitubercular Activities
The synthesis of novel trihydroxy benzamido azetidin-2-one derivatives has been explored for their antimicrobial and antitubercular activities. These compounds have been tested in vitro and showed promising results against bacteria and tuberculosis, highlighting the potential for new treatments based on benzamide derivatives (K. Ilango, S. Arunkumar, 2011).
Colorimetric Sensing of Fluoride Anions
Benzamide derivatives have been synthesized for the purpose of detecting fluoride anions through colorimetric sensing. This application demonstrates the versatility of benzamide-based compounds in chemical sensing technologies, offering a straightforward approach for the visual detection of specific ions in solution (E. A. Younes, N. Hussein, Majed H. Shtaiwi, F. Shahrokhi, Kayed A. Abu Safieh, Yuming Zhao, 2020).
Antiproliferative Activity
Further research into benzamide derivatives has involved the design and synthesis of compounds with antiproliferative activity, targeting sigma-1 receptors. These studies are significant for their implications in cancer therapy, particularly in identifying compounds with potent cytotoxic activity against cancer cell lines, offering a foundation for the development of new anticancer agents (Eman H. Youssef, M. A. El-Moneim, Walid Fathalla, Mohamed S. Nafie, 2020).
properties
IUPAC Name |
3-amino-N-(2,4,5-trichlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O/c14-9-5-11(16)12(6-10(9)15)18-13(19)7-2-1-3-8(17)4-7/h1-6H,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNGQSIKTJPWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(2,4,5-trichlorophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



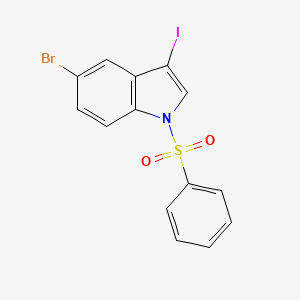
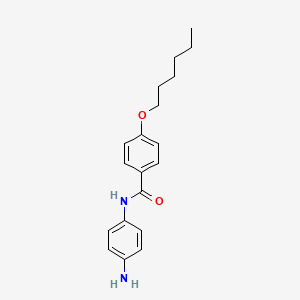
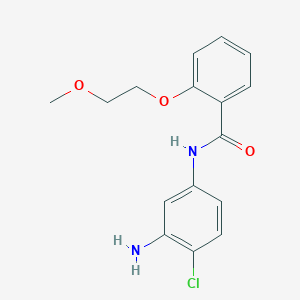
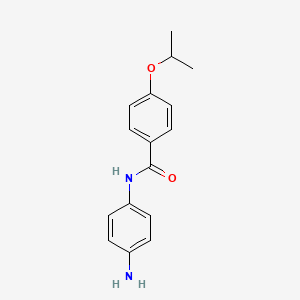
![N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437018.png)

